Cyclopropyl 4-(2-bromoacetyl)benzoate
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Overview
Description
Cyclopropyl 4-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a cyclopropyl group and a bromoacetyl group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 4-(2-bromoacetyl)benzoate typically involves the esterification of 4-(2-bromoacetyl)benzoic acid with cyclopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-(2-bromoacetyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of cyclopropyl 4-(2-hydroxyethyl)benzoate.
Oxidation: Formation of cyclopropyl 4-(2-carboxyacetyl)benzoate.
Scientific Research Applications
Cyclopropyl 4-(2-bromoacetyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopropyl 4-(2-bromoacetyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but with a nitrile group instead of a cyclopropyl ester.
Cyclopropyl 4-(2-chloroacetyl)benzoate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
Cyclopropyl 4-(2-bromoacetyl)benzoate is unique due to the presence of both a cyclopropyl group and a bromoacetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11BrO3 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
cyclopropyl 4-(2-bromoacetyl)benzoate |
InChI |
InChI=1S/C12H11BrO3/c13-7-11(14)8-1-3-9(4-2-8)12(15)16-10-5-6-10/h1-4,10H,5-7H2 |
InChI Key |
OFYHONSKZJUJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC(=O)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
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